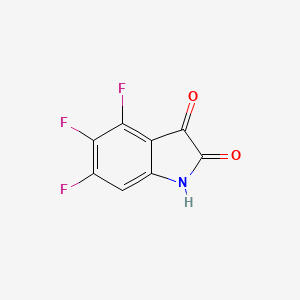

4,5,6-Trifluoroindoline-2,3-dione

Description

BenchChem offers high-quality 4,5,6-Trifluoroindoline-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6-Trifluoroindoline-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5,6-trifluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F3NO2/c9-2-1-3-4(6(11)5(2)10)7(13)8(14)12-3/h1H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDKZDRPORBMKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1F)F)F)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676381 | |

| Record name | 4,5,6-Trifluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749240-64-0 | |

| Record name | 4,5,6-Trifluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4,5,6-Trifluoroindoline-2,3-dione

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 4,5,6-Trifluoroindoline-2,3-dione, also known as 4,5,6-Trifluoroisatin. This fluorinated heterocyclic compound is a valuable building block in medicinal chemistry and drug development, owing to the unique physicochemical properties imparted by the trifluorinated benzene ring. This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of the synthetic pathway, underlying reaction mechanisms, a step-by-step experimental protocol, and crucial characterization data. The guide emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the chemical transformation.

Introduction: The Significance of Fluorinated Isatins

Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3][4] Consequently, fluorinated isatins such as 4,5,6-trifluoroindoline-2,3-dione are highly sought-after intermediates for the development of novel therapeutics.[5]

The synthesis of polysubstituted isatins, particularly those bearing electron-withdrawing fluorine atoms, requires a robust and reliable synthetic method. This guide focuses on the application of the classic Sandmeyer isatin synthesis, a time-tested approach that proves highly effective for this transformation.

Synthetic Strategy: The Sandmeyer Approach

While several methods exist for isatin synthesis (e.g., Stolle, Gassman), the Sandmeyer synthesis is one of the most common and versatile procedures, starting from readily available anilines.[1][2][6] This two-step process is particularly well-suited for the synthesis of 4,5,6-trifluoroindoline-2,3-dione from its corresponding aniline precursor, 3,4,5-trifluoroaniline.

The overall strategy involves:

-

Formation of the Isonitrosoacetanilide Intermediate: Condensation of 3,4,5-trifluoroaniline with chloral hydrate and hydroxylamine hydrochloride.

-

Acid-Catalyzed Cyclization: Intramolecular electrophilic substitution of the intermediate in concentrated sulfuric acid to yield the final isatin product.[6][7]

This approach is advantageous due to its operational simplicity, the use of inexpensive reagents, and its general applicability to a wide range of substituted anilines.[7][8]

Reaction Mechanism and Scientific Rationale

Understanding the mechanism is critical for troubleshooting and optimization. The Sandmeyer synthesis proceeds through two distinct stages.

Stage 1: Formation of 2-(hydroxyimino)-N-(3,4,5-trifluorophenyl)acetamide

This stage involves the reaction of 3,4,5-trifluoroaniline with chloral hydrate and hydroxylamine. The aniline nitrogen acts as a nucleophile, attacking the carbonyl carbon of chloral hydrate. Subsequent dehydration and reaction with hydroxylamine form the crucial oxime intermediate. Sodium sulfate is typically used to maintain a high ionic strength, which helps in precipitating the intermediate.[2][7]

Stage 2: Sulfuric Acid-Catalyzed Cyclization

The isonitrosoacetanilide intermediate, upon heating in a strong dehydrating acid like concentrated sulfuric acid, undergoes cyclization. The acid protonates the oxime, facilitating the loss of water and formation of a reactive nitrilium ion intermediate. This intermediate then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich aniline ring, followed by tautomerization and hydrolysis upon workup to yield the final 4,5,6-trifluoroindoline-2,3-dione.[7] The use of a strong acid is essential to drive the dehydration and catalyze the ring-closing electrophilic attack.

Diagram: Overall Synthetic Workflow

Caption: High-level workflow for the synthesis of 4,5,6-Trifluoroindoline-2,3-dione.

Detailed Experimental Protocol

Disclaimer: This protocol should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 3,4,5-Trifluoroaniline | 147.09 | 7.35 g | 50.0 | Starting material |

| Chloral Hydrate | 165.40 | 9.10 g | 55.0 | Use in a fume hood |

| Hydroxylamine HCl | 69.49 | 12.16 g | 175.0 | Corrosive |

| Sodium Sulfate (anhydrous) | 142.04 | 42.6 g | 300.0 | |

| Deionized Water | 18.02 | 250 mL | - | |

| Sulfuric Acid (conc., 98%) | 98.08 | 75 mL | ~1.38 mol | EXTREME CAUTION |

| Ice | - | ~500 g | - | For workup |

Step 1: Synthesis of 2-(hydroxyimino)-N-(3,4,5-trifluorophenyl)acetamide

-

To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add deionized water (250 mL), anhydrous sodium sulfate (42.6 g), chloral hydrate (9.10 g), and 3,4,5-trifluoroaniline (7.35 g).

-

Stir the mixture to form a suspension. Add the hydroxylamine hydrochloride (12.16 g) in one portion.

-

Heat the reaction mixture to a gentle reflux (approx. 100-105 °C) using a heating mantle. A precipitate should begin to form.

-

Maintain the reflux with vigorous stirring for 45-60 minutes.

-

After the reflux period, cool the mixture to room temperature using a water bath. The intermediate product will precipitate as a pale yellow or off-white solid.

-

Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual salts.

-

Dry the intermediate product in a vacuum oven at 50-60 °C until a constant weight is achieved. The product is used in the next step without further purification.

Step 2: Cyclization to 4,5,6-Trifluoroindoline-2,3-dione

-

CAUTION: This step involves the addition of a solid to hot concentrated sulfuric acid and is highly exothermic. Perform this step with extreme care behind a blast shield in a fume hood.

-

To a 250 mL beaker or flask, carefully add concentrated sulfuric acid (75 mL). Heat the acid to 60-65 °C with gentle stirring.

-

Slowly and carefully add the dried 2-(hydroxyimino)-N-(3,4,5-trifluorophenyl)acetamide from Step 1 to the hot acid in small portions over 20-30 minutes. The temperature of the mixture will rise; maintain it between 75-85 °C by controlling the rate of addition and using a water bath for cooling if necessary.

-

After the addition is complete, continue stirring the dark-colored solution at 80 °C for an additional 15 minutes to ensure the cyclization is complete.

-

While the reaction is proceeding, prepare a 2 L beaker with a large amount of crushed ice (~500 g).

-

After the reaction is complete, allow the mixture to cool slightly (to ~60 °C) and then very slowly and carefully pour the reaction mixture in a thin stream onto the crushed ice with vigorous stirring. A solid precipitate will form.

-

Allow the ice to melt completely, then collect the orange-red solid product by vacuum filtration.

-

Wash the solid extensively with cold deionized water until the filtrate is neutral (pH ~7) to remove all traces of acid.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water or acetic acid) to obtain pure 4,5,6-trifluoroindoline-2,3-dione as a crystalline solid.

-

Dry the final product in a vacuum oven at 60 °C.

Characterization of the Final Product

The identity and purity of the synthesized 4,5,6-trifluoroindoline-2,3-dione (MW: 201.10 g/mol ) should be confirmed using standard analytical techniques.[9]

-

Appearance: Orange to red crystalline solid.

-

Melting Point: Literature values for substituted isatins vary; a sharp melting point is indicative of high purity.

-

¹H NMR: Expected to show a signal for the N-H proton (typically a broad singlet in the 10-12 ppm range in DMSO-d₆) and a signal for the aromatic C-H proton.

-

¹⁹F NMR: Will show characteristic signals for the three fluorine atoms on the aromatic ring, with corresponding coupling constants.

-

¹³C NMR: Will show distinct signals for the two carbonyl carbons (C2 and C3), as well as signals for the aromatic carbons, including those directly bonded to fluorine, which will exhibit C-F coupling.

-

Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z = 201.10 (for the exact mass) or 201 (for the nominal mass).

Safety and Handling

-

3,4,5-Trifluoroaniline: Toxic and an irritant. Handle with gloves and in a fume hood.

-

Chloral Hydrate: Toxic and harmful if swallowed.

-

Hydroxylamine Hydrochloride: Corrosive and can cause skin irritation.

-

Concentrated Sulfuric Acid: Extremely corrosive and a strong oxidizing agent. Causes severe burns. Always add acid to water, never the other way around. The workup procedure of pouring the acid mixture onto ice is highly exothermic and must be done slowly and carefully.

References

- CN102875445A - Synthetic method of 5-trifluoromethyl isatin - Google P

-

Sandmeyer Isatin Synthesis - SynArchive. [Link]

- CN101786980A - Synthesis method of isatin derivatives - Google P

-

Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds - DergiPark. [Link]

-

Synthesis of Substituted Isatins - PMC - NIH. [Link]

-

Synthesis of Isatin and Its Derivatives and their Applications in Biological System. [Link]

-

Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors - PubMed. [Link]

-

4,5,6-Trifluoroisoindoline | C8H6F3N | CID 91078297 - PubChem. [Link]

-

Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC - PubMed Central. [Link]

-

synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors - PubMed. [Link]

- CN101786980B - Synthesis method of isatin derivatives - Google P

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. biomedres.us [biomedres.us]

- 3. Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102875445A - Synthetic method of 5-trifluoromethyl isatin - Google Patents [patents.google.com]

- 9. chemscene.com [chemscene.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of 4,5,6-Trifluoroisatin

This guide provides a detailed exploration of the synthetic protocols for 4,5,6-trifluoroisatin, a key heterocyclic scaffold in contemporary drug discovery and chemical biology. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple procedural outlines to offer a deep dive into the mechanistic rationale, critical parameter control, and field-proven insights necessary for successful and reproducible synthesis.

Introduction: The Significance of Fluorinated Isatins

Isatin (1H-indole-2,3-dione) and its derivatives are privileged structures in medicinal chemistry, exhibiting a vast range of biological activities, including as inhibitors of caspases, kinases, and other key enzymes.[1][2] The strategic incorporation of fluorine atoms into the isatin core can profoundly modulate its physicochemical and pharmacological properties, such as metabolic stability, binding affinity, and membrane permeability. 4,5,6-Trifluoroisatin, with its unique trifluorination pattern on the benzene ring, represents a valuable building block for creating novel therapeutic agents and chemical probes.

The most reliable and historically validated approach for the synthesis of isatins from substituted anilines is the Sandmeyer isatin synthesis.[3][4] This two-step method is particularly well-suited for anilines bearing electron-withdrawing groups, making it the strategy of choice for the synthesis of 4,5,6-trifluoroisatin from 2,3,4-trifluoroaniline.

Core Synthetic Pathway: The Sandmeyer Isatin Synthesis

The synthesis of 4,5,6-trifluoroisatin is efficiently achieved via a two-stage process. The first stage involves the formation of an N-(2,3,4-trifluorophenyl)-2-(hydroxyimino)acetamide intermediate. The second stage is an acid-catalyzed intramolecular cyclization to yield the final isatin product.

Caption: Overall workflow for the synthesis of 4,5,6-Trifluoroisatin.

Part 1: Synthesis of N-(2,3,4-trifluorophenyl)-2-(hydroxyimino)acetamide

This initial step constructs the critical acyclic precursor required for cyclization. The reaction condenses 2,3,4-trifluoroaniline with an oxime formed in situ from chloral hydrate and hydroxylamine.

Experimental Protocol

-

Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve chloral hydrate (1.1 eq) and a large excess of sodium sulfate (e.g., 10-12 eq) in deionized water (approx. 10-12 mL per g of aniline). Heat the solution to approximately 50-60°C to ensure complete dissolution.

-

Aniline Preparation: In a separate beaker, prepare a solution of 2,3,4-trifluoroaniline (1.0 eq) in water containing concentrated hydrochloric acid (1.05 eq) to form the hydrochloride salt, ensuring complete dissolution.

-

Hydroxylamine Solution: Prepare a separate aqueous solution of hydroxylamine hydrochloride (approx. 3.0 eq).

-

Reaction Execution: To the warm sodium sulfate/chloral hydrate solution, add the aniline hydrochloride solution, followed by the hydroxylamine hydrochloride solution.

-

Heating and Reaction: Heat the resulting suspension vigorously with efficient stirring. The reaction mixture will typically form a thick paste. Bring the mixture to reflux (approx. 100-105°C) and maintain for 1-2 hours. The progress can be monitored by TLC.

-

Isolation and Purification: Cool the reaction mixture to room temperature. The solid product, N-(2,3,4-trifluorophenyl)-2-(hydroxyimino)acetamide, will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts. The crude product can be dried in a vacuum oven. For many applications, this crude intermediate is of sufficient purity for the subsequent cyclization step. If required, recrystallization from ethanol-water can be performed.

Causality and Scientific Rationale

-

Reagent Function: Chloral hydrate reacts with hydroxylamine to form an intermediate oxime, which is the reactive electrophile. The aniline acts as the nucleophile.[5]

-

Role of Sodium Sulfate: The reaction is performed in a saturated aqueous solution of sodium sulfate. This high salt concentration serves two purposes: it increases the boiling point of the solution, allowing the reaction to be run at a higher temperature, and it helps to "salt out" the organic product, facilitating its precipitation and isolation.[6]

-

Influence of Fluoro-Substituents: The three electron-withdrawing fluorine atoms significantly decrease the nucleophilicity of the aniline nitrogen. This deactivation makes the initial condensation step slower than for electron-rich anilines. Therefore, forcing conditions (reflux) are necessary to drive the reaction to completion. The formation of the aniline hydrochloride salt in situ is crucial for its solubility in the aqueous medium.

Part 2: Acid-Catalyzed Cyclization to 4,5,6-Trifluoroisatin

This final step is an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type acylation) that forms the five-membered pyrrole ring of the isatin core.

Experimental Protocol

-

Reaction Setup: In a flask equipped with a mechanical stirrer and a thermometer, carefully warm concentrated sulfuric acid (approx. 5-10 mL per g of acetamide) to 50°C.

-

Addition of Intermediate: Add the dry N-(2,3,4-trifluorophenyl)-2-(hydroxyimino)acetamide from Part 1 in small portions to the stirred sulfuric acid, ensuring the temperature is maintained between 60°C and 70°C. Use an ice-water bath for cooling as the reaction is exothermic.

-

Reaction Completion: After the addition is complete, heat the dark-colored solution to 80-85°C and hold for 10-15 minutes to ensure the cyclization is complete.

-

Work-up and Isolation: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. The crude 4,5,6-trifluoroisatin will precipitate as a solid (typically orange or red).

-

Purification: Collect the solid product by vacuum filtration and wash extensively with cold water until the filtrate is neutral. Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as glacial acetic acid or an ethanol/water mixture.

Causality and Scientific Rationale

-

Mechanism of Cyclization: The strong acid protonates the oxime hydroxyl group, facilitating its elimination as water to form a key nitrilium ion intermediate. This highly electrophilic species is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic substitution. The cyclization occurs at the position ortho to the amide nitrogen, which is the most activated position available.[7][8]

-

Role of Strong Acid: Concentrated sulfuric acid serves as both the catalyst and the solvent. Its dehydrating nature is critical for promoting the formation of the reactive electrophile.

-

Regioselectivity: The amide nitrogen directs the cyclization to the ortho position (C6 of the original aniline). The presence of a fluorine atom at the C6 position does not prevent the reaction, as the amide is a powerful activating group. The cyclization occurs specifically onto the C6 position, leading exclusively to the desired 4,5,6-trifluoroisatin.

-

Potential Challenges and Alternatives: The trifluorinated phenyl ring is highly electron-deficient, which can make the electrophilic cyclization step challenging. Furthermore, the intermediate may have poor solubility in sulfuric acid.[8] If the reaction is sluggish or incomplete, alternative, stronger, or better-solubilizing acidic media such as methanesulfonic acid or polyphosphoric acid (PPA) can be employed, often leading to improved yields for deactivated substrates.[8]

Caption: Key mechanistic steps in the acid-catalyzed cyclization.

Quantitative Data Summary

The following table summarizes the typical reaction parameters for the Sandmeyer synthesis of fluorinated isatins, adapted for the synthesis of 4,5,6-trifluoroisatin.

| Parameter | Stage 1: Intermediate Synthesis | Stage 2: Cyclization |

| Key Reagents | 2,3,4-Trifluoroaniline, Chloral Hydrate, NH₂OH·HCl | N-(2,3,4-trifluorophenyl)-2-(hydroxyimino)acetamide |

| Solvent/Medium | Aqueous Na₂SO₄ | Concentrated H₂SO₄ |

| Molar Ratio (vs. Aniline) | Aniline:Chloral:NH₂OH·HCl ≈ 1 : 1.1 : 3.0 | - |

| Temperature | 100-105°C (Reflux) | 60-85°C |

| Reaction Time | 1-2 hours | 30-60 minutes |

| Typical Yield | 75-90% (based on analogues)[9] | 80-90% (based on analogues)[9] |

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. soeagra.com [soeagra.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide | C10H7F3N2O | CID 3823803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. synarchive.com [synarchive.com]

- 8. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN101786980B - Synthesis method of isatin derivatives - Google Patents [patents.google.com]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Crystal structure of 4,5,6-Trifluoroindoline-2,3-dione

An In-Depth Technical Guide to the Crystal Structure Determination of 4,5,6-Trifluoroindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoline-2,3-dione, commonly known as isatin, and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of fluorine atoms into the isatin core can significantly modulate its physicochemical and pharmacological properties, making trifluorinated analogues like 4,5,6-Trifluoroindoline-2,3-dione compounds of considerable interest in drug discovery. A definitive understanding of the three-dimensional arrangement of atoms and intermolecular interactions within the crystalline state is paramount for structure-based drug design and for comprehending structure-property relationships. This guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 4,5,6-Trifluoroindoline-2,3-dione, enabling researchers to elucidate its crystal structure. While a public crystal structure for this specific molecule is not available as of the writing of this guide, the methodologies and expected outcomes are detailed based on extensive data from closely related fluorinated isatin and isoindoline derivatives.

Introduction: The Significance of Fluorinated Isatins in Drug Discovery

Isatin and its derivatives have demonstrated a remarkable range of pharmacological activities, including antiviral, antibacterial, and anti-inflammatory properties.[1] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The electron-withdrawing nature of fluorine can also influence the hydrogen bonding capabilities and crystal packing of the molecule, thereby affecting its solid-state properties. Therefore, the determination of the crystal structure of 4,5,6-Trifluoroindoline-2,3-dione is a crucial step in the rational design of novel therapeutic agents based on this scaffold.

Synthesis and Crystallization: From Precursor to High-Quality Single Crystals

A robust and reproducible synthesis followed by a meticulous crystallization process is the bedrock of successful crystal structure determination.

Proposed Synthesis of 4,5,6-Trifluoroindoline-2,3-dione

While a specific synthetic procedure for 4,5,6-Trifluoroindoline-2,3-dione is not extensively reported, a plausible and efficient route can be adapted from established methods for the synthesis of substituted isatins. A common approach involves the cyclization of an appropriate aniline derivative. The proposed synthetic workflow is depicted below.

Figure 1: Proposed synthesis of 4,5,6-Trifluoroindoline-2,3-dione.

Experimental Protocol: A Step-by-Step Guide

-

Synthesis of the Isonitrosoacetanilide Intermediate:

-

Dissolve 3,4,5-trifluoroaniline in a suitable solvent such as water with hydrochloric acid.

-

Add a solution of chloral hydrate and hydroxylamine hydrochloride.

-

Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and collect the precipitated isonitrosoacetanilide derivative by filtration.

-

Wash the crude product with water and dry under vacuum.

-

-

Cyclization to 4,5,6-Trifluoroindoline-2,3-dione:

-

Carefully add the dried isonitrosoacetanilide derivative in portions to pre-heated concentrated sulfuric acid at a controlled temperature.

-

Stir the mixture until the reaction is complete, as indicated by TLC.

-

Pour the reaction mixture onto crushed ice to precipitate the crude 4,5,6-Trifluoroindoline-2,3-dione.

-

Filter the precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry.

-

Purify the crude product by recrystallization or column chromatography.

-

Crystallization: The Art of Growing Diffraction-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical. For fluorinated organic compounds, a systematic screening of solvents with varying polarities is recommended.

Common Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate, ethanol, acetone, or a mixture with a less volatile anti-solvent like hexane) in a loosely covered vial. Allow the solvent to evaporate slowly at room temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature or below.

Figure 2: General workflow for the crystallization of 4,5,6-Trifluoroindoline-2,3-dione.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data is typically collected at a low temperature (e.g., 100-150 K) to minimize thermal vibrations of the atoms.

Typical Instrumentation and Parameters (based on related structures[2][3][4]):

| Parameter | Typical Value/Instrument |

| Diffractometer | Bruker APEXII CCD or Rigaku Saturn CCD |

| Radiation Source | Mo Kα (λ = 0.71073 Å) |

| Temperature | 113 K |

| Data Collection Software | APEX2 or CrystalClear |

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of reflection intensities. The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map. This map is then used to build a molecular model, which is subsequently refined against the experimental data.

Commonly Used Software for Structure Solution and Refinement:

-

SHELXS/SHELXT: For structure solution.

-

SHELXL: For structure refinement.

-

Olex2/PLATON: Integrated platforms for structure solution, refinement, and analysis.

The refinement process involves minimizing the difference between the observed and calculated structure factors. The quality of the final structure is assessed by several parameters, including the R-factor (R1), weighted R-factor (wR2), and goodness-of-fit (GooF).

Expected Crystallographic Data and Structural Features

Based on the crystal structures of analogous fluorinated and substituted isatin and isoindoline derivatives, we can anticipate the key crystallographic and structural features of 4,5,6-Trifluoroindoline-2,3-dione.

Table 1: Anticipated Crystallographic Data for 4,5,6-Trifluoroindoline-2,3-dione

| Parameter | Expected Range/Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, P-1, or similar |

| a (Å) | 5 - 15 |

| b (Å) | 5 - 20 |

| c (Å) | 10 - 30 |

| β (°) | 90 - 115 (for monoclinic) |

| Z (molecules/unit cell) | 2 or 4 |

Molecular Geometry

The indoline-2,3-dione core is expected to be nearly planar. The C=O bond lengths will be typical for ketones, and the C-N bonds within the five-membered ring will have partial double bond character. The C-F bond lengths will be in the expected range for aromatic fluorides.

Intermolecular Interactions and Crystal Packing

The presence of N-H and C=O groups suggests that hydrogen bonding will be a dominant intermolecular interaction, likely forming dimers or chains. The fluorine atoms can participate in C-H···F and potentially F···F or F···π interactions, which will influence the crystal packing. π-π stacking between the aromatic rings is also a common feature in such planar systems and is expected to contribute to the overall crystal stability.[5]

Figure 3: Potential intermolecular interactions in the crystal structure.

Conclusion

This technical guide provides a comprehensive roadmap for researchers to determine the crystal structure of 4,5,6-Trifluoroindoline-2,3-dione. By following the outlined procedures for synthesis, crystallization, and single-crystal X-ray diffraction, it is possible to obtain a high-resolution crystal structure. The resulting structural information will be invaluable for understanding the solid-state properties of this important fluorinated scaffold and for guiding the design of new and improved therapeutic agents. The anticipated structural features, based on closely related molecules, provide a solid foundation for the interpretation of the experimental results.

References

-

Fu, X.-S., Yu, X.-P., Wang, W.-M., & Lin, F. (2010). 4,5,6,7-Tetrachloro-2-(2,2,2-trifluoroethyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1743. [Link]

-

X-Ray Diffraction and Solid-State NMR Structural Characterization of Isatin Derivatives. (n.d.). Auremn. Retrieved from [Link]

-

Fu, X.-S., Yu, X.-P., Wang, W.-M., & Lin, F. (2010). 2-(2,2,2-Trifluoroethyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1745. [Link]

-

Fu, X.-S., Yu, X.-P., Wang, W.-M., & Lin, F. (2010). 4,5,6,7-Tetrachloro-2-(4-fluorophenyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1744. [Link]

-

Wu, S., et al. (2011). 5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3329. [Link]

Sources

- 1. auremn.org [auremn.org]

- 2. 4,5,6,7-Tetrachloro-2-(2,2,2-trifluoroethyl)isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(2,2,2-Trifluoroethyl)isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,5,6,7-Tetrachloro-2-(4-fluorophenyl)isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties of 4,5,6-Trifluoroisatin

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of Trifluorinated Isatins, with a Focus on 4,5,6-Trifluoroisatin

Authored by a Senior Application Scientist

Foreword: The Strategic Imperative of Fluorination in Modern Drug Discovery

The introduction of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties.[1][2] Judicious fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2] Within this context, the isatin scaffold, a privileged heterocyclic structure, has garnered significant attention due to its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3] The convergence of these two powerful motifs—the isatin core and fluorine substitution—gives rise to a class of compounds with immense therapeutic potential. This guide provides a comprehensive technical overview of the chemical properties of trifluorinated isatins, with a particular focus on the promising, albeit less explored, 4,5,6-trifluoroisatin isomer. We will delve into synthetic methodologies, explore the nuanced effects of trifluorination on reactivity, and discuss the potential applications of these compounds in contemporary drug development.

The Isatin Core: A Versatile Scaffold for Bioactive Compound Synthesis

Isatin (1H-indole-2,3-dione) is a naturally occurring compound found in plants of the Isatis genus and has been identified as a metabolic derivative of adrenaline in humans.[3] Its rigid, planar structure and the presence of two reactive carbonyl groups at the 2- and 3-positions make it an exceptionally versatile starting material for the synthesis of a wide array of heterocyclic compounds.[3] The inherent biological activity of the isatin nucleus, coupled with its synthetic accessibility, has established it as a significant pharmacophore in medicinal chemistry.[3][4] Numerous isatin derivatives have been developed as potent inhibitors of various enzymes and have shown promise in oncology, with sunitinib being a notable FDA-approved anticancer drug derived from an isatin core.[1]

Synthetic Pathways to Trifluorinated Isatins

The synthesis of fluorinated isatins requires strategic approaches to introduce fluorine atoms onto the aromatic ring. While direct fluorination of the isatin core can be challenging, several methods can be employed, often starting with appropriately fluorinated anilines.

The Sandmeyer and Related Cyclization Strategies

A common and adaptable method for isatin synthesis involves the cyclization of an isonitrile precursor, which can be generalized for the synthesis of 4,5,6-trifluoroisatin. The general workflow is depicted below.

Figure 1: A plausible synthetic workflow for 4,5,6-Trifluoroisatin via a cyclization strategy.

Experimental Protocol: Synthesis of 4,5,6-Trifluoroisatin (Hypothetical)

-

Step 1: Synthesis of the Isonitrosoacetanilide Intermediate. To a solution of 2,3,4-trifluoroaniline in aqueous hydrochloric acid, a solution of chloral hydrate and hydroxylamine hydrochloride is added portion-wise while maintaining the temperature below 30°C. The resulting mixture is heated until the reaction is complete, then cooled to induce precipitation of the isonitroso-2,3,4-trifluoroacetanilide. The solid is collected by filtration, washed with water, and dried.

-

Step 2: Cyclization to 4,5,6-Trifluoroisatin. The dried isonitroso-2,3,4-trifluoroacetanilide is added slowly to concentrated sulfuric acid, ensuring the temperature does not exceed 70°C. After the addition is complete, the mixture is stirred at this temperature for a short period and then poured onto crushed ice. The precipitated 4,5,6-trifluoroisatin is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried. Recrystallization from a suitable solvent such as ethanol or acetic acid can be performed for further purification.

Alternative Fluorination Strategies

Other methods for introducing fluorine into the isatin scaffold include nucleophilic aromatic substitution on precursors bearing suitable leaving groups, or the use of modern fluorinating reagents. For instance, the synthesis of certain fluorinated isatins has been achieved through techniques like bromofluorination of olefin precursors followed by further transformations.[5][6]

Physicochemical and Spectroscopic Properties of Trifluorinated Isatins

The introduction of three fluorine atoms onto the benzene ring of the isatin core is expected to significantly alter its physicochemical properties.

| Property | Expected Value/Observation | Rationale |

| Molecular Weight | ~201.09 g/mol | Based on the molecular formula C₈H₂F₃NO₂. |

| Melting Point | Elevated compared to non-fluorinated isatin | Increased intermolecular forces due to C-F bond polarity and potential crystal packing effects. |

| Solubility | Low in water, soluble in polar aprotic solvents | The hydrophobic nature of the fluorinated aromatic ring will likely dominate. |

| Acidity of N-H | Increased (lower pKa) | The strong electron-withdrawing effect of the three fluorine atoms will increase the acidity of the N-H proton. |

| ¹⁹F NMR | Three distinct signals | Due to the different chemical environments of the fluorine atoms at the 4, 5, and 6 positions. |

| ¹³C NMR | Complex splitting patterns | Due to C-F coupling. The carbonyl carbons will also be influenced by the electron-withdrawing fluorine atoms. |

| IR Spectroscopy | Characteristic C=O stretches, C-F stretches | The carbonyl stretching frequencies may be shifted to higher wavenumbers due to the inductive effect of the fluorine atoms. |

| Mass Spectrometry | A clear molecular ion peak at m/z 201 | Fragmentation patterns would likely involve the loss of CO and fluorine. |

Chemical Reactivity of 4,5,6-Trifluoroisatin

The reactivity of 4,5,6-trifluoroisatin is dictated by the electrophilic nature of the C2 and C3 carbonyl carbons and the electron-deficient aromatic ring.

Reactions at the Carbonyl Groups

The C3-carbonyl (ketone) is generally more reactive towards nucleophiles than the C2-carbonyl (amide). The strong electron-withdrawing effect of the trifluorinated ring is expected to enhance the electrophilicity of both carbonyl carbons, making them more susceptible to nucleophilic attack.

Figure 2: General scheme for nucleophilic addition to the C3-carbonyl of 4,5,6-Trifluoroisatin.

Common reactions include:

-

Condensation Reactions: With hydrazines and substituted hydrazines to form isatin-hydrazones, a class of compounds with demonstrated biological activity.[3]

-

Aldol-type Condensations: With active methylene compounds.

-

Reduction: Selective reduction of the C3-carbonyl can be achieved using various reducing agents.

N-Substitution and N-Acylation

The N-H proton is acidic and can be readily deprotonated by a suitable base, allowing for N-alkylation or N-acylation. This provides a convenient handle for introducing various substituents to modulate the biological activity and pharmacokinetic properties of the molecule.[5][6]

Electrophilic and Nucleophilic Aromatic Substitution

The trifluorinated benzene ring is highly electron-deficient, making electrophilic aromatic substitution challenging. Conversely, it is activated towards nucleophilic aromatic substitution (SNAᵣ), although the positions of substitution would be directed by the existing substituents.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated isatins are of significant interest in drug discovery due to the beneficial effects of fluorine on pharmacological profiles.[1][2]

-

Anticancer Agents: Isatin derivatives are known to exhibit potent anticancer activity.[1][3] The introduction of fluorine can enhance this activity by improving cell permeability and binding to target proteins.

-

Enzyme Inhibitors: Fluorinated isatins have been investigated as inhibitors of various enzymes, such as caspases, which are involved in apoptosis.[5][6] The fluorine atoms can engage in favorable interactions within the enzyme's active site.

-

Antiviral and Antimicrobial Agents: The isatin scaffold has been a source of antiviral and antimicrobial compounds, and fluorination can be a strategy to enhance their potency and spectrum of activity.[3]

Figure 3: The impact of trifluorination on the drug-like properties of the isatin scaffold and its potential therapeutic applications.

Conclusion and Future Perspectives

While 4,5,6-trifluoroisatin remains a relatively underexplored molecule, the established chemistry and biological importance of fluorinated isatins provide a strong rationale for its synthesis and investigation. The unique electronic properties conferred by the trifluorinated ring are likely to result in novel chemical reactivity and potent biological activity. As our understanding of the role of fluorine in drug design continues to grow, we can anticipate that trifluorinated isatins will emerge as valuable scaffolds for the development of next-generation therapeutics. Further research into the synthesis, characterization, and biological evaluation of 4,5,6-trifluoroisatin and its derivatives is highly warranted and holds the promise of significant advancements in medicinal chemistry.

References

-

Wuest, F., Berndt, M., Pietzsch, J. (2009). Fluorinated Isatin Derivatives. Part 2. New N-Substituted 5-Pyrrolidinylsulfonyl Isatins as Potential Tools for Molecular Imaging of Caspases in Apoptosis. Journal of Medicinal Chemistry. [Link]

-

Gümüş, F., Yapar, G., Tatar, G., et al. (2023). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. Molecules. [Link]

-

Bogdanov, A. V., Neganova, M. E., Voloshina, A. D., et al. (2024). Fluorinated isatin derivatives exhibit various types of biological activity. ResearchGate. [Link]

-

Bogdanov, A. V., Neganova, M. E., Voloshina, A. D., et al. (2022). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules. [Link]

-

Wuest, F., Berndt, M., Pietzsch, J. (2009). Fluorinated isatin derivatives. Part 2. New N-substituted 5-pyrrolidinylsulfonyl isatins as potential tools for molecular imaging of caspases in apoptosis. PubMed. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., et al. (2015). Tactical Applications of Fluorine in Drug Design and Development. Journal of Medicinal Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fluorinated isatin derivatives. Part 2. New N-substituted 5-pyrrolidinylsulfonyl isatins as potential tools for molecular imaging of caspases in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,5,6-Trifluoroindoline-2,3-dione (CAS 749240-64-0): A Scaffold for Kinase Inhibitor Discovery

Introduction: The Isatin Scaffold in Modern Drug Discovery

The isatin (1H-indole-2,3-dione) core is a privileged heterocyclic scaffold that has garnered substantial interest in medicinal chemistry due to its broad and tunable biological activities.[1][2] Its rigid structure, coupled with the presence of a lactam ring and a keto-amide system, provides a versatile platform for the design of potent and selective inhibitors of various enzymes, particularly protein kinases. Dysregulation of protein kinase signaling is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The strategic incorporation of fluorine atoms into the isatin scaffold can significantly enhance its pharmacological properties, including metabolic stability, binding affinity, and cell permeability.[3][4] This guide provides a comprehensive technical overview of 4,5,6-Trifluoroindoline-2,3-dione (CAS 749240-64-0), a member of the fluorinated isatin family, as a promising, albeit under-investigated, scaffold for the development of novel kinase inhibitors. While specific experimental data for this particular compound is limited in the public domain, this document will leverage data from closely related analogs to provide a robust framework for its synthesis, characterization, and biological evaluation.

Physicochemical Properties of 4,5,6-Trifluoroindoline-2,3-dione

| Property | Predicted Value/Information | Source |

| CAS Number | 749240-64-0 | [5] |

| Molecular Formula | C₈H₂F₃NO₂ | [5] |

| Molecular Weight | 201.10 g/mol | [5] |

| IUPAC Name | 4,5,6-Trifluoro-1H-indole-2,3-dione | - |

| Synonyms | 4,5,6-Trifluoroisatin | [5] |

| Predicted XLogP3 | 1.2 | [6] |

| Predicted Hydrogen Bond Donor Count | 1 | [6] |

| Predicted Hydrogen Bond Acceptor Count | 4 | [6] |

| Predicted Rotatable Bond Count | 0 | [6] |

| Appearance | Likely a yellow to orange solid | General knowledge of isatins |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | General knowledge of isatins |

Synthesis of 4,5,6-Trifluoroindoline-2,3-dione: A Plausible Synthetic Route

The synthesis of substituted isatins is well-documented in the chemical literature. A common and effective method involves the Sandmeyer isatin synthesis, which can be adapted for the preparation of 4,5,6-Trifluoroindoline-2,3-dione from the corresponding aniline.

A plausible synthetic route would begin with the commercially available 2,3,4-trifluoroaniline. The synthesis would proceed through the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization to yield the desired 4,5,6-trifluoroisatin.

Experimental Protocol: General Procedure for the Synthesis of Fluorinated Isatins

Step 1: Synthesis of the Isonitrosoacetanilide Intermediate

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve chloral hydrate and sodium sulfate in water.

-

In a separate beaker, dissolve the corresponding fluorinated aniline (in this case, 2,3,4-trifluoroaniline) in water containing concentrated hydrochloric acid.

-

Add a solution of hydroxylamine hydrochloride to the aniline solution.

-

Add the aniline/hydroxylamine mixture to the chloral hydrate solution.

-

Heat the reaction mixture to reflux for a short period (e.g., 1-2 minutes) until a crystalline product precipitates.

-

Cool the mixture in an ice bath and collect the solid product by vacuum filtration.

-

Wash the product with cold water and dry it in a desiccator.

Step 2: Cyclization to the Isatin

-

Carefully add the dried isonitrosoacetanilide intermediate in small portions to pre-warmed concentrated sulfuric acid with vigorous stirring. The temperature should be carefully controlled.

-

After the addition is complete, the reaction mixture is typically heated to a higher temperature (e.g., 80-100 °C) for a short duration to ensure complete cyclization.

-

Cool the reaction mixture to room temperature and then pour it onto crushed ice.

-

The precipitated isatin product is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Biological Activity and Potential as a Kinase Inhibitor

The isatin scaffold is a well-established pharmacophore for the development of kinase inhibitors. The two carbonyl groups at positions 2 and 3, along with the lactam NH group, can participate in crucial hydrogen bonding interactions with the hinge region of the ATP-binding pocket of many kinases. The aromatic ring provides a base for further functionalization to achieve selectivity and potency.

The introduction of fluorine atoms at positions 4, 5, and 6 of the indoline ring is expected to modulate the electronic properties and lipophilicity of the molecule. The strong electron-withdrawing nature of fluorine can influence the acidity of the N-H proton and the hydrogen bonding capabilities of the carbonyl groups, potentially leading to enhanced binding affinity for the target kinase.

While specific kinase inhibition data for 4,5,6-Trifluoroindoline-2,3-dione is not available, numerous studies on other fluorinated isatin derivatives have demonstrated potent inhibitory activity against a range of kinases, including:

-

Vascular Endothelial Growth Factor Receptor (VEGFR)

-

Fibroblast Growth Factor Receptor (FGFR)

-

Platelet-Derived Growth Factor Receptor (PDGFR)

-

Cyclin-Dependent Kinases (CDKs) [7]

-

Glycogen Synthase Kinase-3 (GSK-3)

These kinases are implicated in key signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. Therefore, it is highly plausible that 4,5,6-Trifluoroindoline-2,3-dione will exhibit inhibitory activity against one or more of these kinase families.

Experimental Protocols for Biological Evaluation

To assess the potential of 4,5,6-Trifluoroindoline-2,3-dione as a kinase inhibitor and an anticancer agent, a series of in vitro assays are required.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.

-

Preparation of Reagents:

-

Prepare a stock solution of 4,5,6-Trifluoroindoline-2,3-dione in 100% DMSO.

-

Prepare serial dilutions of the compound in assay buffer.

-

Prepare a solution of the target kinase in assay buffer.

-

Prepare a solution of the kinase-specific substrate and ATP in assay buffer.

-

-

Assay Procedure:

-

Add the compound dilutions to the wells of a 384-well plate.

-

Add the kinase solution to each well and incubate for a short period to allow for compound-kinase interaction.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

-

Protocol 2: Cell-Based Cytotoxicity Assay

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of 4,5,6-Trifluoroindoline-2,3-dione on cancer cell lines.

-

Cell Culture:

-

Culture the desired cancer cell lines (e.g., human colon cancer HCT116, breast cancer MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37 °C with 5% CO₂.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of 4,5,6-Trifluoroindoline-2,3-dione in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the compound dilutions.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%) by fitting the data to a dose-response curve.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. journaljpri.com [journaljpri.com]

- 3. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4,5,6-Trifluoroindoline-2,3-dione; 4,5,6-Trifluoroisatin | Chemrio [chemrio.com]

- 6. 4,5,6-Trifluoroisoindoline | C8H6F3N | CID 91078297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity and Synthetic Utility of Trifluorinated Isatins

Preamble: The Strategic Value of Trifluorination in Isatin Chemistry

The isatin (1H-indole-2,3-dione) scaffold is a cornerstone in medicinal chemistry and synthetic organic chemistry, prized for its versatile reactivity and presence in numerous natural products and therapeutic agents.[1][2][3] The strategic incorporation of a trifluoromethyl (CF₃) group onto this privileged core dramatically amplifies its chemical and pharmacological potential. The intense electron-withdrawing nature and high lipophilicity of the CF₃ group profoundly modulate the electronic properties of the isatin ring, rendering the C3-carbonyl exceptionally electrophilic and opening new avenues for complex molecular construction.[4] This guide provides an in-depth exploration of the reactivity of trifluorinated isatins, offering field-proven insights into their synthesis, key transformations, and applications for researchers, scientists, and drug development professionals.

The Core Chemistry: Understanding the Activated Isatin System

The defining feature of trifluorinated isatins is the enhanced electrophilicity of the C3-carbonyl group. The CF₃ group, typically positioned at C5 or C7, exerts a powerful negative inductive effect (-I) across the aromatic ring. This electronic pull is relayed to the bicyclic system, significantly increasing the partial positive charge on the C3-carbonyl carbon and making it a prime target for nucleophilic attack. This heightened reactivity is the central theme that dictates the synthetic utility of these molecules.

Synthesis of Trifluorinated Isatins

The most common entry point to trifluorinated isatins is through the Sandmeyer isatin synthesis.[5] This classical method involves the condensation of a trifluoromethyl-substituted aniline with chloral hydrate in the presence of hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. Subsequent acid-catalyzed cyclization, typically with concentrated sulfuric acid, yields the desired trifluorinated isatin.[6]

Diagram 1: General Synthetic Workflow for 5-(Trifluoromethyl)isatin

Caption: Sandmeyer synthesis of 5-(Trifluoromethyl)isatin.

Key Reaction Classes: Harnessing Enhanced Electrophilicity

The trifluoromethyl-activated C3-carbonyl is amenable to a wide array of chemical transformations, often proceeding with high efficiency and selectivity.

Nucleophilic Addition Reactions

The foundational reactivity of trifluorinated isatins is their reaction with nucleophiles at the C3 position. This reaction is often the gateway to constructing complex 3-substituted-3-hydroxyoxindole scaffolds, which are valuable precursors in drug discovery.[1][7]

-

Organometallic Reagents: Grignard and organolithium reagents add readily to the C3-carbonyl, affording tertiary alcohols.

-

Friedel-Crafts Alkylation: Electron-rich arenes and heterocycles, such as indoles and pyrroles, can act as nucleophiles in the presence of a Lewis or Brønsted acid catalyst, leading to the formation of 3-aryl-3-hydroxyoxindoles.[8] The use of hexafluoroisopropanol (HFIP) has been shown to be a crucial additive for improving enantioselectivity in some cases.

-

Cyanide Addition: The addition of cyanide, often from trimethylsilyl cyanide (TMSCN), yields cyanohydrin derivatives, which can be further elaborated.

-

Difluoroalkylation: Fluoride-catalyzed nucleophilic addition of reagents like α,α-difluoro-α-phenylsulfanyl-α-trimethylsilylmethane can be used to introduce gem-difluoromethylene units.[7]

Table 1: Representative Nucleophilic Additions to Trifluorinated Isatins

| Nucleophile/Reagent | Product Type | Typical Conditions | Reference |

| Indole | 3-Indolyl-3-hydroxyoxindole | Cu(II) catalyst, HFIP | |

| PhSCF₂SiMe₃ / CsF | 3-(Difluoromethyl)-3-hydroxyoxindole | CsF, DMF | [7] |

| Pyrrole | 3-Pyrrolyl-3-hydroxyoxindole | Tridentate Schiff base/Cu catalyst |

Protocol 1: Catalytic Asymmetric Friedel-Crafts Alkylation of Pyrrole with N-Boc-5-CF₃-isatin

-

Catalyst Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the chiral tridentate Schiff base ligand (10 mol%) and Cu(OTf)₂ (10 mol%). Add anhydrous dichloromethane (DCM, 1.0 mL) and stir the mixture at room temperature for 1 hour.

-

Reaction Setup: In a separate vial, dissolve N-Boc-5-(trifluoromethyl)isatin (0.1 mmol) in DCM (1.0 mL). Add pyrrole (0.2 mmol) and hexafluoroisopropanol (HFIP, 0.2 mmol).

-

Initiation and Monitoring: Cool the catalyst mixture to -20 °C. Add the substrate solution dropwise to the catalyst mixture. Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-hydroxy-3-pyrrolyl-2-oxindole derivative.

Condensation Reactions

The C3-carbonyl readily undergoes condensation with various nucleophiles containing primary amino groups to form Schiff bases (imines). This reactivity is fundamental to the synthesis of a vast number of biologically active derivatives.[9][10]

-

Hydrazone Formation: Reaction with hydrazine or substituted hydrazines yields isatin-3-hydrazones. These derivatives are notable for their anticonvulsant, antimicrobial, and antitumor activities.[2][11]

-

Schiff Base Formation: Condensation with primary amines or anilines produces C3-imino-oxindoles.[10] These intermediates are key for subsequent cycloaddition reactions.

Diagram 2: Condensation Pathways of Trifluorinated Isatins

Caption: Key condensation reactions at the C3-carbonyl.

Cycloaddition Reactions: Building Spirocyclic Complexity

Trifluorinated isatins, particularly their imine derivatives, are exceptional substrates for cycloaddition reactions, providing stereoselective access to complex spirooxindole frameworks.[12] These spirocyclic systems are of immense interest in drug discovery.[1]

-

[3+2] Cycloadditions: Isatin-derived ketimines can act as 1,3-dipole precursors. For instance, N-2,2,2-trifluoroethylisatin ketimines react with various activated alkenes in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield highly substituted 3,2'-pyrrolidinyl spirooxindoles.[13][14] These reactions often proceed with excellent diastereoselectivity.

-

[3+3] and [4+3] Cycloadditions: The reactivity of these ketimines has been extended to higher-order cycloadditions, enabling the synthesis of six- and seven-membered spirocyclic rings, although these transformations can be more challenging.[12]

Diagram 3: [3+2] Cycloaddition for Spirooxindole Synthesis

Sources

- 1. Catalytic Stereoselective Synthesis of Diverse Oxindoles and Spirooxindoles from Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. ijise.in [ijise.in]

- 6. CN102875445A - Synthetic method of 5-trifluoromethyl isatin - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Brønsted-acid-catalyzed selective Friedel–Crafts monoalkylation of isatins with indolizines in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stereoselective synthesis of CF3-containing spirocyclic-oxindoles using N-2,2,2-trifluoroethylisatin ketimines: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DBU-catalyzed diastereoselective 1,3-dipolar [3+2] cycloaddition of trifluoroethyl amine-derived isatin ketimines with chalcones: synthesis of 5′-CF3-substituted 3,2′-pyrrolidinyl spirooxindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Navigating the Reactive Landscape of 4,5,6-Trifluoroindoline-2,3-dione: An In-Depth Technical Guide for Researchers

For Immediate Release

Münster, Germany – January 19, 2026 – As the quest for novel therapeutic agents and advanced materials intensifies, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern chemical synthesis. Among these, fluorinated isatins have emerged as a privileged class of compounds, demonstrating a wide array of biological activities. This technical guide provides a comprehensive exploration of the derivatization of a particularly intriguing building block: 4,5,6-trifluoroindoline-2,3-dione (also known as 4,5,6-trifluoroisatin). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this scaffold to forge new molecular entities.

Introduction: The Enduring Appeal of the Isatin Core and the Influence of Trifluorination

Isatin (1H-indole-2,3-dione) is a versatile and historically significant heterocyclic compound, first identified in 1841. Its rigid, planar structure, featuring a reactive C3-keto group and an acidic N-H proton, has made it a valuable precursor for a multitude of heterocyclic systems and biologically active molecules. Isatin and its derivatives are known to exhibit a broad spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[1][2][3][4]

The introduction of fluorine atoms onto the isatin scaffold can profoundly modulate its physicochemical and biological properties. The high electronegativity and small size of fluorine can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. In the case of 4,5,6-trifluoroindoline-2,3-dione, the presence of three electron-withdrawing fluorine atoms on the benzene ring is anticipated to significantly impact the reactivity of the entire molecule. Specifically, the acidity of the N-H proton is expected to be enhanced, and the electrophilicity of the C3-carbonyl group and the aromatic ring is increased, opening up unique avenues for derivatization.

This guide will delve into the key reactive sites of 4,5,6-trifluoroindoline-2,3-dione and provide practical insights into its derivatization, supported by established synthetic protocols and mechanistic considerations.

Synthesis of the 4,5,6-Trifluoroindoline-2,3-dione Core

A reliable supply of the starting material is paramount for any synthetic endeavor. The synthesis of substituted isatins can be achieved through several named reactions, with the Sandmeyer and Stolle syntheses being the most prominent.[5][6][7] For 4,5,6-trifluoroindoline-2,3-dione, the Sandmeyer isatin synthesis, starting from the corresponding trifluoroaniline, is a common approach.[8][9]

The general workflow for the Sandmeyer synthesis is depicted below:

This multi-step, one-pot procedure involves the reaction of the aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which then undergoes acid-catalyzed cyclization to yield the desired isatin.[9] While effective, this method can sometimes suffer from low yields with highly substituted or lipophilic anilines.[9]

Derivatization Strategies: A Multi-faceted Approach

The reactivity of 4,5,6-trifluoroindoline-2,3-dione can be harnessed at several key positions, offering a versatile platform for generating diverse molecular architectures.

N-Substitution: Modulating Solubility and Biological Activity

The acidic proton on the indole nitrogen (N-1) provides a convenient handle for introducing a wide range of substituents. N-alkylation and N-arylation can significantly impact the compound's solubility, lipophilicity, and biological target engagement.

The increased acidity of the N-H bond in 4,5,6-trifluoroisatin, due to the electron-withdrawing fluorine atoms, facilitates its deprotonation. The resulting anion is a potent nucleophile that readily reacts with various alkylating agents.

Experimental Protocol: Microwave-Assisted N-Alkylation of Isatin

This protocol is adapted from a general procedure for the N-alkylation of isatin and can be optimized for 4,5,6-trifluoroindoline-2,3-dione.[4][10][11][12]

-

Materials: 4,5,6-Trifluoroindoline-2,3-dione, alkyl halide (e.g., benzyl bromide, ethyl bromoacetate), potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP).

-

Procedure:

-

In a microwave-safe vial, combine 4,5,6-trifluoroindoline-2,3-dione (1.0 eq.), K₂CO₃ (1.5 eq.), and a minimal amount of DMF to create a slurry.

-

Add the alkyl halide (1.1 eq.) to the mixture.

-

Seal the vial and subject it to microwave irradiation (e.g., 100-150 °C for 5-15 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

-

Causality Behind Experimental Choices:

-

Base: K₂CO₃ is a mild and effective base for deprotonating the isatin nitrogen. Cs₂CO₃ can be used for less reactive alkyl halides due to the higher solubility of its salts.[4]

-

Solvent: Polar aprotic solvents like DMF and NMP are excellent choices as they effectively solvate the isatin anion and facilitate the Sₙ2 reaction.[4]

-

Microwave Irradiation: This technique significantly accelerates the reaction rate, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating.[4][10]

Reactions at the C3-Carbonyl Group: Gateway to Complexity

The C3-carbonyl group of isatin is a highly reactive electrophilic center, readily participating in a variety of condensation and addition reactions. This reactivity is further enhanced in the trifluorinated analog due to the inductive electron withdrawal by the fluorine atoms.

The Knoevenagel condensation provides a powerful method for forming new carbon-carbon bonds. The C3-carbonyl of 4,5,6-trifluoroindoline-2,3-dione can react with compounds containing active methylene groups (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base catalyst to yield ylidene derivatives.

Experimental Protocol: Knoevenagel Condensation of Isatin

This is a general procedure that can be adapted for 4,5,6-trifluoroindoline-2,3-dione.

-

Materials: 4,5,6-Trifluoroindoline-2,3-dione, active methylene compound (e.g., malononitrile), a base catalyst (e.g., piperidine, triethylamine), and a suitable solvent (e.g., ethanol, acetic acid).

-

Procedure:

-

Dissolve 4,5,6-trifluoroindoline-2,3-dione (1.0 eq.) and the active methylene compound (1.1 eq.) in the chosen solvent.

-

Add a catalytic amount of the base.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, and the product will often precipitate.

-

Collect the product by filtration, wash with a cold solvent, and dry.

-

The Wittig reaction is a cornerstone of organic synthesis for the conversion of ketones and aldehydes to alkenes.[5][13][14] The C3-carbonyl of 4,5,6-trifluoroindoline-2,3-dione can be selectively olefinated using phosphorus ylides (Wittig reagents).

Experimental Protocol: Wittig Reaction on a Ketone

This protocol provides a general framework for the Wittig reaction.[13][15]

-

Materials: Triphenylphosphine, an appropriate alkyl halide (to form the phosphonium salt), a strong base (e.g., n-butyllithium, sodium hydride), 4,5,6-trifluoroindoline-2,3-dione, and an anhydrous aprotic solvent (e.g., THF, diethyl ether).

-

Procedure:

-

Ylide Preparation:

-

Prepare the phosphonium salt by reacting triphenylphosphine with the alkyl halide.

-

Suspend the phosphonium salt in the anhydrous solvent under an inert atmosphere.

-

Add the strong base dropwise at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide (a color change is often observed).

-

-

Olefination:

-

Add a solution of 4,5,6-trifluoroindoline-2,3-dione in the same anhydrous solvent to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography to separate the desired alkene from triphenylphosphine oxide.

-

-

Mechanistic Insight: The Wittig reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl group to form a transient oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[13]

Nucleophilic Aromatic Substitution: Leveraging the Electron-Deficient Ring

The presence of three strongly electron-withdrawing fluorine atoms renders the aromatic ring of 4,5,6-trifluoroindoline-2,3-dione highly susceptible to nucleophilic aromatic substitution (SₙAr).[2][16][17] This provides a unique opportunity to introduce substituents directly onto the benzene ring, a transformation that is challenging in non-fluorinated isatins.

The regioselectivity of the SₙAr reaction will be dictated by the relative activation of the C-F bonds by the carbonyl groups and the other fluorine atoms. Computational studies and careful experimental analysis are necessary to predict and confirm the site of substitution.

Potential Nucleophiles for SₙAr:

-

O-Nucleophiles: Alkoxides, phenoxides

-

N-Nucleophiles: Amines, azides

-

S-Nucleophiles: Thiolates

Applications in Drug Discovery and Materials Science

The derivatization of 4,5,6-trifluoroindoline-2,3-dione opens the door to a vast chemical space with significant potential in various fields.

-

Medicinal Chemistry: Fluorinated isatin derivatives have shown promise as antiviral and anticancer agents.[1][18][19][20][21] The ability to fine-tune the electronic and steric properties of the molecule through derivatization allows for the optimization of potency, selectivity, and pharmacokinetic profiles.

-

Materials Science: The unique electronic properties of the trifluorinated aromatic ring, combined with the versatile chemistry of the isatin core, make these compounds interesting candidates for the development of novel organic electronic materials, such as dyes and sensors.[18]

Conclusion

4,5,6-Trifluoroindoline-2,3-dione is a highly versatile and reactive building block with immense potential for the synthesis of novel and complex molecular architectures. The electron-withdrawing nature of the trifluorinated benzene ring profoundly influences its reactivity, enabling a rich derivatization chemistry at the nitrogen atom, the C3-carbonyl group, and the aromatic ring itself. This guide has provided a foundational understanding of the key synthetic transformations and practical protocols for harnessing the reactivity of this intriguing scaffold. It is our hope that this document will serve as a valuable resource for researchers and scientists, empowering them to explore the full potential of 4,5,6-trifluoroindoline-2,3-dione in their pursuit of new discoveries in medicine and materials science.

References

-

Abbas, S. Y., et al. (2013). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. Monatshefte für Chemie - Chemical Monthly, 144(11), 1725–1733. [Link]

-

Al-Sanea, M. M., et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 28(18), 6586. [Link]

-

Bogdanov, A. V., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. International Journal of Molecular Sciences, 24(20), 15119. [Link]

-

Cihan-Üstündağ, G., & Çapan, G. (2023). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. ACS Omega. [Link]

-

C. S. Marvel and G. S. Hiers. (1925). Isatin. Organic Syntheses, 5, 71. [Link]

-

Han, T., & Kay, A. J. (2010). 4,5,6,7-Tetrachloro-2-(2,2,2-trifluoroethyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1743. [Link]

-

Koparir, P., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. International journal of molecular sciences, 24(20), 15119. [Link]

-

Kumar, K., et al. (2007). In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. Indian Journal of Pharmaceutical Sciences, 69(4), 569. [Link]

-